N-Propylnorapomorphine HCl

Description

Historical Context and Significance in Dopaminergic System Research

The development of N-Propylnorapomorphine HCl emerged from extensive research into aporphine (B1220529) alkaloids and their derivatives, aimed at creating compounds with specific actions on the dopamine (B1211576) system. nih.gov Its synthesis represented a key advancement from its parent compound, apomorphine (B128758). wikipedia.org Early investigations in the 1970s quickly established NPA as a powerful tool. acs.org

A crucial aspect of its significance lies in its differential effects at varying concentrations, which helped researchers dissect the roles of presynaptic versus postsynaptic dopamine receptors. wikipedia.org Preclinical studies demonstrated that low doses of NPA preferentially activate D2/D3 autoreceptors, leading to an inhibition of dopamine synthesis and release, which manifests as reduced locomotor activity or catalepsy. wikipedia.orgnih.gov Conversely, higher doses engage postsynaptic receptors, resulting in classic dopamine agonist effects like enhanced motor activity and stereotyped behaviors. wikipedia.orgnih.gov This biphasic activity profile made NPA an invaluable compound for exploring the feedback mechanisms that regulate dopaminergic neurotransmission. wikipedia.org Furthermore, the radiolabeled form, [3H]N-n-propylnorapomorphine, was developed as a novel agonist ligand, enabling the direct study and characterization of central dopamine receptors in brain tissue. acs.orgacs.org

Overview of this compound as an Aporphine Derivative

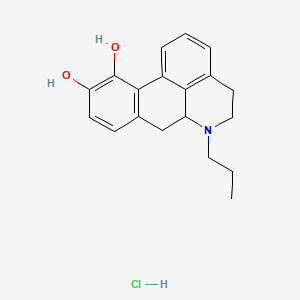

N-Propylnorapomorphine belongs to the aporphine class of quinoline (B57606) alkaloids. wikipedia.org The core of these compounds is the aporphine chemical structure, with the formula C₁₇H₁₇N. wikipedia.org NPA is a semi-synthetic derivative of apomorphine, which itself is famously produced by treating morphine with acid, although it lacks any opioid activity. wikipedia.orgmdpi.com The "nor" prefix in norapomorphine (B1212033) indicates the removal of the methyl group from the nitrogen atom of apomorphine, and "N-Propyl" signifies the subsequent addition of a propyl group at this position.

Structure-activity relationship studies on aporphines have revealed that this N-n-propyl substitution is critical for enhancing activity at the D2 dopamine receptor. acs.org The dopaminergic activity of aporphines like NPA is also dependent on other key structural features, including the biphenyl (B1667301) unit, a C-6α (R) configuration, and hydroxyl groups on the catechol ring. acs.org The specific chemical modifications that transform apomorphine into N-Propylnorapomorphine result in a compound with significantly increased potency and a distinct pharmacological profile. utoronto.ca

This compound as a Seminal Dopamine Agonist in Preclinical Studies

In preclinical research, this compound is recognized as a potent, direct-acting dopamine agonist. wikipedia.orgnih.gov Its primary value stems from its high affinity for dopamine receptors, particularly the high-affinity state of the D2 receptor (D2High), which is believed to be the functionally active state of the receptor. utoronto.canih.gov Competition binding studies have consistently shown that NPA is more potent than both endogenous dopamine and its parent compound, apomorphine, at binding to D2High receptors. utoronto.ca

Table 1: Comparative Binding Affinities at Dopamine Receptors (Rat Striatum)

This table presents the dissociation constants (Kᵢ) for N-Propylnorapomorphine (NPA) and other standard agonists at the high-affinity state of dopamine D1 and D2 receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor Subtype | Dissociation Constant (Kᵢ) (nM) | Reference |

| N-Propylnorapomorphine (NPA) | D1High | 1 ± 0.2 | utoronto.ca |

| D2High | 0.18 ± 0.03 | utoronto.ca | |

| Apomorphine | D1High | 4.6 ± 1.2 | utoronto.ca |

| D2High | 1.8 ± 0.9 | utoronto.ca | |

| Dopamine | D1High | 30 ± 10 | utoronto.ca |

| D2High | 6.1 ± 3.5 | utoronto.ca |

Data sourced from studies on rat striatal homogenates.

The potent and selective action of NPA has been demonstrated in a variety of preclinical animal models. In rodents, it reliably induces a range of dopamine-mediated behaviors. Research has shown that NPA is significantly more active than apomorphine in producing stereotyped behaviors in mice. acs.org These effects are directly linked to its function as a dopamine agonist and can be blocked by dopamine receptor antagonists like haloperidol (B65202). nih.gov

Table 2: Key Preclinical Behavioral Effects of N-Propylnorapomorphine in Rodents

This table summarizes the principal behavioral outcomes observed in rodent models following the administration of N-Propylnorapomorphine.

| Behavioral Effect | Observation | Reference |

| Locomotion | Biphasic: Low doses cause inhibition and catalepsy; high doses enhance activity. | wikipedia.orgnih.gov |

| Stereotypy | Induction of repetitive, stereotyped behaviors. | wikipedia.orgacs.orgnih.gov |

| Body Temperature | Hypothermia. | wikipedia.org |

| Nociception | Antinociceptive (pain-inhibiting) effects. | wikipedia.org |

| Other | Penile erection. | wikipedia.org |

Beyond behavioral studies, NPA has been used to investigate the complex interplay between different neurotransmitter systems. For example, research has utilized NPA to quantify the interaction between dopaminergic and cholinergic systems, revealing that the activation of a single striatal dopamine receptor can influence the metabolism of hundreds of acetylcholine (B1216132) molecules. nih.gov This body of preclinical work has cemented this compound's status as a foundational research tool for exploring the intricacies of dopamine pharmacology.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQOGIDTIFQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80638724 | |

| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84454-80-8 | |

| Record name | N-Propylnorapomorphine HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Radiochemical Development for Research Applications

Strategies for N-Propylnorapomorphine Core Structure Synthesis

The synthesis of N-Propylnorapomorphine hinges on the construction of the characteristic four-ring aporphine (B1220529) framework. This is typically achieved through modifications of naturally occurring alkaloids or via total synthesis.

Classical Synthetic Routes to Aporphine Derivatives

The synthesis of aporphine alkaloids, a large subclass of isoquinoline (B145761) alkaloids, has been a subject of extensive research. researchgate.netwikipedia.org Classical approaches often utilize naturally occurring compounds like morphine as starting materials. rsc.org One of the pivotal reactions in forming the aporphine core is the Bischler-Napieralski cyclization, which is instrumental in creating the B-ring of the structure. researchgate.net

Modern synthetic methods have introduced more efficient and versatile strategies. For instance, palladium-catalyzed reactions have been successfully employed to create aporphine analogues. researchgate.net These methods can involve intramolecular biaryl coupling reactions to form the key carbon-carbon bond that defines the dibenzo[de,g]quinoline ring system of aporphines. researchgate.net Photocatalytic oxidative phenol (B47542) coupling has also emerged as a novel approach to construct the aporphine core, mimicking the biosynthetic pathways of these alkaloids in plants. nih.gov

Key Chemical Transformations: N-Demethylation and N-Alkylation

The journey from a precursor molecule like apomorphine (B128758) to N-Propylnorapomorphine involves two critical transformations: N-demethylation followed by N-alkylation.

N-Demethylation: Apomorphine, which possesses a methyl group on its nitrogen atom, must first be demethylated to yield norapomorphine (B1212033). tandfonline.comnih.gov This process can be challenging due to the potential for undesired side reactions, such as ring opening. tandfonline.com A successful method involves the use of methyl chloroformate to form an intermediate carbamate, which is then cleaved to yield N-norapomorphine in high yield. tandfonline.com Other reagents, such as diisopropyl azodicarboxylate (DIAD), have also been utilized for the N-demethylation of related alkaloids like thebaine. mdpi.com The cytochrome P450 enzyme system, specifically CYP2B6, CYP2C8, CYP3A4, and CYP3A5, is also known to metabolically N-demethylate apomorphine in vivo. drugbank.comwikipedia.orgnih.gov

N-Alkylation: Once norapomorphine is obtained, the final step is the introduction of the n-propyl group to the nitrogen atom. This is typically achieved through an N-alkylation reaction. This process involves reacting norapomorphine with an appropriate propylating agent, such as n-propyl bromide or iodide, often in the presence of a base to facilitate the reaction. The resulting N-propylnorapomorphine is then typically converted to its hydrochloride salt for improved stability and handling. The nature of the N-alkyl substituent is crucial for the compound's affinity and activity at dopamine (B1211576) receptors. Studies have shown that N-propyl, N-ethyl, and N-allyl substitutions often result in optimal D-2 receptor affinity and agonist activity. nih.gov

Development of N-Propylnorapomorphine HCl Analogs for Specialized Research

To probe the intricacies of the dopamine system, researchers have developed a variety of this compound analogs. These include derivatives with modified functional groups and, crucially, radiolabeled versions for use in molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Synthesis of Methoxy (B1213986) Derivatives (e.g., MNPA)

Methoxy derivatives of N-Propylnorapomorphine, such as MNPA (N-methyl-N-propyl-11-hydroxy-10-methoxyaporphine), have been synthesized to investigate the structure-activity relationships at dopamine receptors. The synthesis of these analogs often involves starting from a precursor with the desired methoxy substitution pattern on the aromatic rings of the aporphine core.

Production of Radiolabeled Ligands for Molecular Imaging (e.g., [11C]NPA, [3H]NPA, [11C]MNPA)

The ability to visualize and quantify dopamine receptors in the living brain is a powerful tool in neuroscience. This is made possible by labeling N-Propylnorapomorphine and its analogs with positron-emitting (like Carbon-11) or beta-emitting (like Tritium) radioisotopes.

[¹¹C]NPA and [¹¹C]MNPA: Carbon-11 (B1219553) (¹¹C) is a commonly used positron emitter for PET imaging due to its short half-life (20.4 minutes). The synthesis of [¹¹C]NPA and [¹¹C]MNPA typically involves the rapid N-alkylation of the corresponding nor-precursor with a ¹¹C-labeled alkylating agent, such as [¹¹C]methyl iodide or [¹¹C]propyl iodide. These reactions must be performed quickly and efficiently to maximize the radiochemical yield before significant radioactive decay occurs.

[³H]NPA: Tritium (³H) is a beta-emitter used in in vitro receptor binding assays and autoradiography. The synthesis of [³H]NPA allows for detailed studies of receptor distribution and pharmacology in tissue homogenates and brain slices. nih.govresearchgate.net

Advancements in Radiosynthesis Techniques for this compound Derivatives (e.g., Non-Anhydrous, Minimally Basic Approaches)

Traditional radiosynthesis methods often require stringent anhydrous and highly basic conditions, which can be detrimental to the sensitive aporphine structure and lead to lower yields. To address these challenges, improved techniques have been developed.

Enantioselective Synthesis and Chiral Isomeric Research of this compound

N-Propylnorapomorphine (NPA) is a chiral compound existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-N-propylnorapomorphine and (S)-(+)-N-propylnorapomorphine. The stereochemistry of the molecule, specifically at the C-6a carbon of the aporphine core, is a critical determinant of its pharmacological activity. Research has consistently shown that the biological effects of NPA, particularly its interaction with dopamine receptors, reside almost exclusively in the (R)-enantiomer. researchgate.netwikipedia.org This has driven significant research into synthetic methods that can selectively produce the desired (R)-isomer or efficiently separate it from its (S)-counterpart.

The total synthesis of racemic (±)-N-n-propylnorapomorphine has been reported as part of broader investigations into aporphine alkaloids. researchgate.netacs.org However, due to the stereospecificity of its biological action, methods to obtain enantiomerically pure forms are of greater scientific importance. These methodologies primarily involve either the resolution of a racemic mixture or, more commonly, the synthesis from a chiral precursor.

A prevalent strategy for producing enantiomerically pure (R)-(-)-NPA involves the N-alkylation of norapomorphine. For radiochemical applications, this method has been adapted for the synthesis of carbon-11 labeled NPA ([¹¹C]NPA). In one established one-pot procedure, norapomorphine is reacted with [¹¹C]propionyl chloride, followed by a reduction step using lithium aluminum hydride (LiAlH₄). nih.gov This synthesis yields [¹¹C]NPA with a radiochemical purity exceeding 99% after purification. nih.gov Variations of this radiolabeling procedure have been described, achieving different yields and specific activities depending on the specific conditions and precursors used. nih.govnih.govsnmjournals.org

Table 1: Comparison of Radiolabeling Syntheses for [¹¹C]NPA This table is interactive. You can sort and filter the data.

| Precursor | Key Reagents | Radiochemical Yield (end of synthesis) | Average Specific Activity (end of synthesis) | Total Synthesis Time | Reference |

|---|---|---|---|---|---|

| Norapomorphine | [¹¹C]Propionyl chloride, LiAlH₄ | 16% (based on [¹¹C]CO₂) | 63 GBq/µmol | ~60 min | nih.gov |

| (-)-Chloronorapomorphine hydrobromide | [¹¹C]Propionyl chloride, LiAlH₄ | ~9% (based on [¹¹C]CO₂) | 28–45 GBq/µmol | ~40 min | nih.gov |

Research into the chiral isomers of NPA has confirmed the profound enantioselectivity of dopamine receptors. The (R)-(-)-enantiomer demonstrates significantly higher affinity for the dopamine D2 receptor compared to the (S)-(+)-enantiomer. nih.govacs.org Structure-affinity relationship studies have further explored this by synthesizing various 2-substituted derivatives of (R)-(-)-NPA. The introduction of substituents such as chloro, bromo, or methoxy groups onto the A ring of the aporphine structure has been shown to modulate receptor affinity and selectivity. nih.gov For instance, the addition of a 2-hydroxy or 2-methoxy group to (R)-(-)-NPA resulted in compounds with exceptionally high affinity for the D2 receptor and remarkable selectivity over the D1 receptor. nih.gov This line of research suggests that secondary binding sites on the D2 receptor can interact with these 2-substituents, enhancing binding affinity. nih.gov

Table 2: Dopamine Receptor Affinities of (R)- and (S)-NPA Enantiomers This table is interactive. You can sort and filter the data.

| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity Ratio | Reference |

|---|---|---|---|---|

| (R)-(-)-N-n-propylnorapomorphine (R-2) | 1,570 | 0.94 | 1,670 | nih.gov |

| (R)-(-)-2-Hydroxy-N-n-propylnorapomorphine (R-7) | 917 | 0.053 | 17,300 | nih.gov |

This detailed investigation into the enantioselective synthesis and the structure-activity relationships of its chiral isomers is crucial for developing highly specific molecular probes for neurological research. The ability to synthesize enantiomerically pure compounds, especially radiolabeled variants like [¹¹C]-(R)-(-)-NPA, allows for the precise in vivo imaging of the high-affinity state of dopamine D2 receptors using techniques like Positron Emission Tomography (PET). nih.govsnmjournals.org

Molecular Pharmacology and Receptor Mechanisms of N Propylnorapomorphine Hcl

Dopamine (B1211576) Receptor Binding Profile and Selectivity

The five subtypes of dopamine receptors are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov These receptors are G protein-coupled receptors (GPCRs), which are the largest family of membrane proteins in the human genome and play a crucial role in signal transduction. wikipedia.orgfluidic.commdpi.com N-Propylnorapomorphine HCl exhibits a distinct binding profile across these receptor subtypes, showing a marked preference for the D2-like family.

This compound demonstrates high affinity for D2 and D3 receptors, with reported Ki values in the nanomolar and sub-nanomolar range. nih.govnih.gov Specifically, one study noted Ki values of approximately 0.12 nM for D2 receptors and 0.21 nM for D3 receptors. nih.gov In contrast, its affinity for D1 receptors is significantly lower. An analog of NPA, (R)-(-)-2-methoxy-N-n-propylnorapomorphine, showed a D2/D1 potency ratio of 10,500, highlighting the strong selectivity for the D2 receptor. nih.gov While NPA has a high affinity for D3 receptors, some of its analogs, such as 2-Cl-(-)-NPA, have been developed to exhibit even higher selectivity for D3 over D2 receptors. nih.gov The affinity for D4 and D5 receptors is less extensively characterized in publicly available literature, but the primary activity of NPA is considered to be mediated through D2 and D3 receptors. nih.govmdpi.com

| Receptor Subtype | Affinity (Ki) | Reference |

|---|---|---|

| D2 | ~0.12 nM | nih.gov |

| D3 | ~0.21 nM | nih.gov |

| D1 | Significantly lower than D2 | nih.gov |

Dopamine receptors, like other GPCRs, can exist in two interconvertible affinity states for agonists: a high-affinity state (Dhigh) and a low-affinity state (Dlow). nih.govnih.govsnmjournals.orgnih.gov The high-affinity state is coupled to G-proteins and is considered the functional state for initiating intracellular signaling cascades. nih.govnih.gov this compound demonstrates a pronounced selectivity for the high-affinity state of the D2 receptor. nih.govnih.gov In vitro binding studies have reported Khigh and Klow values for NPA at D2 receptors to be in the range of 0.07-0.4 nM and 20-200 nM, respectively. nih.govnih.gov This represents a greater than 50-fold selectivity for the Dhigh state over the Dlow state. nih.gov This preferential binding to the functional, high-affinity state is a key characteristic of its action as a dopamine agonist. nih.gov Studies using radiolabeled NPA, such as [3H]NPA, have confirmed that it primarily binds to the high-affinity state of dopamine D2 receptors. nih.gov

| Receptor State | Affinity Range (Ki) | Reference |

|---|---|---|

| D2 High-Affinity (Khigh) | 0.07-0.4 nM | nih.govnih.gov |

| D2 Low-Affinity (Klow) | 20-200 nM | nih.govnih.gov |

The binding of an agonist like this compound to the high-affinity state of a dopamine receptor initiates a conformational change in the receptor. fluidic.com This change facilitates the coupling of the receptor to an intracellular G-protein, a trimeric protein that then transduces the signal downstream. fluidic.combiorxiv.org The high-affinity state is, by definition, the G-protein-coupled state. nih.govnih.gov The ability of NPA to selectively bind to and stabilize this conformation is fundamental to its agonist activity. The interaction with the G-protein is a dynamic process, and the stabilization of the receptor-G-protein complex by NPA leads to the activation of intracellular signaling pathways. mdpi.combiorxiv.org Guanine nucleotides, such as guanylylimidodiphosphate, can inhibit the high-affinity binding of agonists like NPA, further confirming that this binding is dependent on the receptor being coupled to a G-protein. nih.gov

Intracellular Signaling Pathways Mediated by this compound

As a dopamine agonist, this compound activates intracellular signaling cascades upon binding to dopamine receptors. These pathways are crucial for mediating the physiological and behavioral effects associated with dopaminergic neurotransmission. The primary signaling mechanism for D2-like receptors, the main target of NPA, involves the inhibition of adenylyl cyclase and the modulation of downstream effectors.

This compound, by acting on D2-like dopamine receptors (D2, D3, and D4), which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. d-nb.infouni-regensburg.de This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). d-nb.infouni-regensburg.de This is a canonical signaling pathway for D2-like receptors. d-nb.info

Studies on the N-propylnorapomorphine scaffold have provided detailed insights into this mechanism. For instance, the methoxy (B1213986) derivative of NPA, known as (R)-2-CH3O-N-n-propylnorapomorphine (MNPA), has been shown to be a full agonist at both D2 and D3 receptors. It robustly inhibits forskolin-stimulated cAMP accumulation to the same extent as dopamine itself. nih.govnih.gov In HEK293 cells expressing D2 receptors, MNPA demonstrated approximately 50-fold greater potency than dopamine. nih.gov At the D3 receptor, MNPA also acts as a full agonist, inhibiting forskolin-stimulated cAMP accumulation by 42-43%, with an IC50 value of 3.43 nM, which is comparable in efficacy but slightly less potent than dopamine (IC50 of 1.1 nM) in the same assay. nih.gov

Similarly, overnight treatment of C6-D2L cells with NPA resulted in a diminished response in functional assays measuring the inhibition of adenylyl cyclase activation, a phenomenon known as desensitization. acs.org Research on various agonist radiotracers, including N-propylnorapomorphine, confirmed that they exhibit full agonism in the cAMP pathway. d-nb.infonih.gov

| Compound | Receptor | Action | Potency (IC50) | Efficacy (% Inhibition of cAMP) |

| MNPA | D2 | Full Agonist | ~50x more potent than Dopamine | Same as Dopamine |

| MNPA | D3 | Full Agonist | 3.43 nM | 42-43% |

| Dopamine | D3 | Full Agonist | 1.1 nM | 42-43% |

Agonist-induced receptor internalization is a key cellular mechanism for regulating the number of receptors on the cell surface and maintaining homeostatic control. nih.gov This process often involves the recruitment of arrestin proteins, which target the receptor to clathrin-coated pits for endocytosis. nih.govnih.gov

While direct studies on this compound are limited, research on its close derivative, 2-methoxy-N-propylnorapomorphine (MNPA), provides strong evidence for the role of the N-propylnorapomorphine scaffold in promoting D2 receptor internalization. MNPA has been found to induce D2 dopamine receptor (DAR) internalization to an even greater extent than dopamine. nih.govnih.gov In one study, pretreatment with MNPA caused a 23% loss of cell surface [3H]sulpiride binding, compared to a 9% loss with dopamine pretreatment, indicating more significant receptor internalization. nih.gov

Further investigations using MNPA in striatal slices from wild-type mice showed a ~35% reduction in D2 DAR immunofluorescence, which is interpreted as receptor internalization. nih.gov This effect was absent in tissues from arrestin3 knockout mice, conclusively demonstrating that arrestin3 is required for D2 receptor internalization induced by agonists of this type. nih.govnih.gov The process of agonist-induced internalization can lead to either receptor degradation in lysosomes or recycling back to the cell surface. nih.gov Given that this compound is a potent D2/D3 agonist, it is highly probable that it also induces receptor internalization through a similar arrestin-dependent mechanism. nih.govwikipedia.org

Beyond the canonical G-protein-mediated signaling, GPCRs like the dopamine D2 receptor can also signal through a non-canonical pathway involving the adaptor protein β-arrestin-2. d-nb.infonih.gov Ligands that preferentially activate one pathway over the other are known as "biased agonists." d-nb.info

Studies have been conducted to determine if this compound exhibits such bias. The findings consistently show that NPA does not display biased agonism. d-nb.infonih.gov In assays measuring both cAMP accumulation (G-protein pathway) and β-arrestin-2 recruitment, NPA and other related agonist radiopharmaceuticals were found to be full agonists in both pathways. d-nb.infonih.gov This lack of bias indicates that NPA activates both the G-protein-dependent and β-arrestin-dependent signaling cascades to a similar extent as the endogenous neurotransmitter, dopamine. d-nb.infoacs.org

This is an important characteristic, as it suggests that the cellular and physiological responses to NPA result from a balanced activation of both major signaling arms of the D2 receptor. In contrast, some synthetic ligands have been developed that are functionally selective for the β-arrestin-2 pathway, highlighting the potential for developing drugs with more specific downstream effects. d-nb.info

| Compound | cAMP Pathway (G-Protein) | β-Arrestin-2 Recruitment | Biased Agonism |

| N-Propylnorapomorphine (NPA) | Full Agonist | Full Agonist | No |

| (+)-PHNO | Full Agonist | Full Agonist | No |

| Pergolide | Full Agonist | Full Agonist | No |

| Dopamine (DA) | Full Agonist | Full Agonist | No |

Allosteric Modulation of Dopamine Receptors by this compound and Related Ligands

Allosteric modulators are compounds that bind to a receptor site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. Current time information in San Jose, CA, US. In the context of dopamine receptors, this compound is not typically an allosteric modulator itself but is a critical tool used in assays to identify and characterize such modulators. nih.govCurrent time information in San Jose, CA, US.mcmaster.ca Specifically, radiolabeled NPA ([3H]NPA) is used as a reference agonist, and changes in its binding affinity are measured in the presence of potential allosteric modulators. nih.govnih.govCurrent time information in San Jose, CA, US.

For example, the neuropeptide L-prolyl-L-leucyl-glycinamide (PLG) and its peptidomimetic analogs act as allosteric modulators of the dopamine D2 receptor. uni-regensburg.deCurrent time information in San Jose, CA, US. These modulators can enhance the binding of [3H]NPA to D2 receptors, demonstrating positive allosteric modulation. uni-regensburg.denih.govCurrent time information in San Jose, CA, US. Studies with various constrained peptidomimetics of PLG have shown that these compounds can produce statistically significant increases in [3H]NPA binding. nih.govCurrent time information in San Jose, CA, US. For instance, one bicyclic peptidomimetic exhibited a bell-shaped dose-response curve, with a maximum enhancement of NPA binding of 19.5% at a concentration of 100 nM. uni-regensburg.de

Interestingly, minor stereochemical changes in these allosteric modulators can switch their effect from positive to negative. Diastereoisomers of positive modulators have been shown to decrease the binding of [3H]NPA to D2 receptors, indicating negative allosteric modulation. nih.govmcmaster.ca This demonstrates that the allosteric site can be manipulated to either increase or decrease the affinity of the receptor for agonists like NPA. mcmaster.ca These studies underscore the utility of this compound as a probe for exploring the complex pharmacology of dopamine receptor allosterism. nih.govmcmaster.ca

Neuropharmacological Research on N Propylnorapomorphine Hcl in Preclinical Models

Modulation of Dopaminergic Neurotransmission and Autoreceptor Function

N-Propylnorapomorphine (NPA) HCl is a potent dopamine (B1211576) agonist that has been extensively studied in preclinical models to understand its interaction with the dopaminergic system. Its primary mechanism of action involves the modulation of dopamine neurotransmission, particularly through its effects on dopamine autoreceptors.

N-Propylnorapomorphine has demonstrated a high potency in stimulating presynaptic dopamine autoreceptors, which play a crucial role in the negative feedback mechanism that regulates the synthesis and release of dopamine. nih.govtaylorandfrancis.com Research in rodent models has shown that NPA is significantly more potent than its parent compound, apomorphine (B128758), in this regard. nih.gov

The activation of these autoreceptors by NPA leads to an inhibition of the firing rate of nigral dopaminergic cells and a subsequent reduction in both striatal and limbic dopamine synthesis. nih.gov The threshold subcutaneous dose of NPA required to significantly inhibit motor activity or dopamine synthesis is approximately 1.25 µg/kg, compared to 24 µg/kg for apomorphine. nih.gov Furthermore, in vitro studies using superfusion techniques have shown that NPA, in picomolar concentrations, inhibits the potassium-induced release of dopamine from the nucleus accumbens. nih.gov This inhibitory effect on dopamine release is a hallmark of its action as a presynaptic dopamine autoreceptor agonist. nih.gov The antagonistic effects of haloperidol (B65202) and sulpiride (B1682569) on NPA's actions further confirm its mechanism is mediated through dopamine receptors. nih.gov

Table 1: Comparative Potency of N-Propylnorapomorphine (NPA) and Apomorphine on Dopaminergic Systems

| Parameter | N-Propylnorapomorphine (NPA) | Apomorphine | Potency Difference |

|---|---|---|---|

| Threshold Dose for Inhibition of Motor Activity/Dopamine Synthesis (µg/kg, s.c.) | 1.25 nih.gov | 24 nih.gov | NPA is ~19x more potent |

| ED50 for Inhibition of Dopaminergic Firing (µg/kg, i.v.) | 0.36 nih.gov | 9.1 nih.gov | NPA is ~25x more potent |

The administration of N-Propylnorapomorphine in rodent models has been shown to produce biphasic effects on motor activity, characterized by both inhibitory and excitatory responses. The specific behavioral outcome is dependent on the isomer of NPA used and the administered dose.

The R(-) isomer of NPA induces motor-excitatory effects, leading to stereotyped behaviors such as sniffing, licking, and gnawing at higher doses. nih.govmedchemexpress.com In contrast, lower doses of the R(-) isomer can lead to hypomotility. nih.gov The S(+) isomer of NPA, however, selectively inhibits locomotor activity without inducing stereotypy or catalepsy. nih.govmedchemexpress.com In fact, S(+)NPA has been shown to be approximately 20 times more potent than S(+)apomorphine in antagonizing the locomotor arousal-inducing effects of the R(-) isomer of apomorphine. nih.gov

Direct injection of the R(-) isomer of NPA into specific brain regions has provided further insight into the neural basis of these stereotyped behaviors. For instance, injection into anterior ventral striatal sites in rats elicits dose-dependent oral and sniffing stereotypies that are rapid in onset, long in duration, and high in intensity. nih.gov In contrast, injections into other striatal regions or the nucleus accumbens produce weaker and less sustained stereotyped behaviors. nih.gov

Table 2: Effects of N-Propylnorapomorphine (NPA) Isomers on Rodent Behavior

| Isomer | Effect on Locomotion | Induction of Stereotypy |

|---|---|---|

| R(-) NPA | Biphasic: Inhibitory at low doses, excitatory at high doses nih.govnih.gov | Induces strong stereotyped sniffing, licking, and gnawing at high doses nih.govmedchemexpress.com |

| S(+) NPA | Selectively inhibits locomotor activity nih.govmedchemexpress.com | Does not induce stereotypy nih.govmedchemexpress.com |

Interactions with Other Neurotransmitter Systems beyond Dopamine

While the primary pharmacological actions of N-Propylnorapomorphine are centered on the dopamine system, some research has explored its potential interactions with other neurotransmitter pathways.

Preclinical studies have investigated the potential influence of N-Propylnorapomorphine on serotonergic and noradrenergic systems, primarily through antagonist challenge studies. In mice, the behavioral effects of NPA, such as stereotypic cage climbing and arousal, were significantly antagonized by dopamine receptor blockers like haloperidol and spiroperidol. kisti.re.kr However, pretreatment with a serotonergic receptor blocker (cyproheptadine), an alpha-noradrenergic blocker (phentolamine), or a beta-noradrenergic blocker (sotalol) did not attenuate the activity induced by NPA. kisti.re.kr These findings suggest that the behavioral effects of NPA are mediated predominantly through dopamine receptors, with limited direct influence on serotonin (B10506) and norepinephrine (B1679862) pathways. kisti.re.kr

Current scientific literature available through the conducted searches does not provide direct evidence for the regulation of Neuropeptide Y (NPY) release by N-Propylnorapomorphine HCl. While the regulation of NPY is a significant area of neuropharmacological research, with studies indicating its release can be modulated by sympathetic amines via presynaptic alpha-adrenergic mechanisms, a specific interaction with NPA has not been detailed in the reviewed sources. nih.gov

Behavioral Phenotyping and Pharmacological Characterization in Animal Models (e.g., Hyperactivity, Antinociception, Penile Erection)

The behavioral effects of N-Propylnorapomorphine have been characterized in various animal models, revealing a distinct pharmacological profile.

In male rats, NPA has been shown to be a potent inducer of penile erections. nih.gov This effect is dose-related, with a wide range of doses producing strong penile erection activation concurrently with stereotyped behaviors. nih.gov This is in contrast to apomorphine, where doses that elicit stereotypy no longer evoke penile erections. nih.gov

With regard to antinociception, studies using the tail-flick procedure in rodents have demonstrated that NPA possesses weak but significant antinociceptive activity. nih.gov Interestingly, this effect was not antagonized by the opioid antagonist naloxone, suggesting a non-opioid mechanism of action. nih.gov

The term "hyperactivity" can be associated with the behavioral arousal and motor-excitatory effects observed with NPA. nih.govnih.gov Specifically, the R(-) isomer induces these excitatory effects, which are a component of its complex behavioral profile. nih.govmedchemexpress.com Chronic administration of NPA has also been shown to produce an enhanced behavioral response to a subsequent test dose of apomorphine, indicating a potential for behavioral sensitization. nih.gov

Table 3: Summary of Behavioral Effects of N-Propylnorapomorphine (NPA) in Animal Models

| Behavioral Effect | Animal Model | Key Findings |

|---|---|---|

| Penile Erection | Rat | Dose-related increase in penile erection; occurs simultaneously with stereotypy. nih.gov |

| Antinociception | Rodent (tail-flick test) | Weak but significant antinociceptive effect; not antagonized by naloxone. nih.gov |

| Hyperactivity/Arousal | Mouse, Rat | Induces behavioral arousal and motor-excitatory effects, particularly the R(-) isomer. nih.govnih.gov |

Investigative Applications in Models of Neurodegenerative and Neuropsychiatric Disorders

This compound has been instrumental in probing the dysfunctional neural circuits in animal models of Huntington's disease, schizophrenia, and Parkinson's disease. Its ability to selectively activate dopamine receptors allows researchers to dissect the role of this critical neurotransmitter system in the pathophysiology of these debilitating conditions.

Studies on Mutant Huntingtin Aggregation and Membrane Interactions in Huntington's Disease Models

Huntington's disease is characterized by the aggregation of the mutant huntingtin (mHtt) protein. A key study investigated the effects of S(+)-propylnorapomorphine hydrochloride on the aggregation of a fragment of the mutant huntingtin protein, htt-exon1(46Q). wvu.eduwvu.edu This research utilized biophysical techniques to monitor the formation of amyloid fibrils, a hallmark of Huntington's pathology.

The study employed a Thioflavin T (ThT) assay, which measures the formation of β-sheet-rich structures like amyloid fibrils. The results demonstrated that increasing concentrations of S(+)-propylnorapomorphine hydrochloride led to a significant decrease in the formation of htt-exon1(46Q) fibrils. wvu.eduwvu.edu This suggests that the compound can inhibit the aggregation process of the mutant huntingtin protein fragment.

Furthermore, atomic force microscopy (AFM) was used to visualize the morphology of the aggregates. These experiments revealed that in the presence of S(+)-propylnorapomorphine hydrochloride, there were morphological changes in the aggregates, including alterations in their height and volume. wvu.eduwvu.edu The compound was also found to reduce the interaction of these aggregates with lipid membranes, which is a critical aspect of their cellular toxicity. wvu.eduwvu.edu

| Experimental Assay | Key Finding | Implication |

|---|---|---|

| Thioflavin T (ThT) Assay | Dose-dependent decrease in htt-exon1(46Q) fibril formation. wvu.eduwvu.edu | Inhibition of mutant huntingtin protein aggregation. |

| Atomic Force Microscopy (AFM) | Alterations in aggregate morphology (height and volume). wvu.eduwvu.edu | Modulation of the physical properties of mutant huntingtin aggregates. |

| Membrane Interaction Studies | Reduced interaction of aggregates with lipid membranes. wvu.eduwvu.edu | Potential reduction in cellular toxicity associated with membrane disruption. |

Research on Dopaminergic Dysfunction in Preclinical Models of Schizophrenia and Parkinson's Disease

This compound has been utilized to investigate the profound dopaminergic dysregulation that characterizes both schizophrenia and Parkinson's disease in preclinical settings.

In the context of schizophrenia , which is often associated with a hyperdopaminergic state in certain brain regions, NPA has been used to probe the sensitivity of dopamine receptors. While direct preclinical studies using NPA in animal models of schizophrenia are not extensively detailed in the provided search results, the compound's potent dopamine agonist activity makes it a relevant tool. For instance, the stereotyped behaviors induced by NPA in rodents are considered a model for some of the positive symptoms of schizophrenia. nih.gov The interaction of NPA with antipsychotic medications, such as the dopamine D2 receptor antagonist haloperidol, has been studied to understand the mechanisms of action of these therapeutic agents. drugbank.com In clinical research, N-propylnorapomorphine has been administered to schizophrenic patients, where it showed a transient antipsychotic effect, thought to be mediated by dopamine autoreceptors. nih.govnih.gov This finding from human studies provides a rationale for its use in preclinical models to explore novel antipsychotic strategies.

In Parkinson's disease models, which are characterized by a profound loss of dopamine neurons, NPA is used to assess the functional consequences of this neurodegeneration. A common preclinical model involves the unilateral lesion of the nigrostriatal dopamine pathway with neurotoxins like 6-hydroxydopamine (6-OHDA). In these 6-OHDA-lesioned rats, the administration of dopamine agonists such as apomorphine, a close analog of NPA, induces rotational behavior (circling) away from the lesioned side. nih.govresearchgate.netmdpi.com This behavior is a quantifiable measure of the denervation-induced supersensitivity of postsynaptic dopamine receptors and is a standard method to evaluate the efficacy of potential anti-parkinsonian drugs. While specific studies detailing the use of NPA in the MPTP mouse model of Parkinson's disease were not found, its potent dopamine D2/D3 receptor agonist properties suggest its utility in assessing motor function and the integrity of the remaining dopaminergic system in such models. meliordiscovery.comresearchgate.netconductscience.commdpi.com

| Disorder Model | Application of NPA | Observed/Potential Effects |

|---|---|---|

| Schizophrenia (e.g., amphetamine-induced hyperlocomotion) | Probing dopamine receptor sensitivity. | Induction of stereotyped behaviors, interaction with antipsychotics. nih.govdrugbank.com |

| Parkinson's Disease (6-OHDA-lesioned rats) | Assessing dopamine receptor supersensitivity. | Induction of contralateral rotational behavior. nih.govresearchgate.netmdpi.com |

Structure Activity Relationship Sar and Structural Determinants of N Propylnorapomorphine Hcl Action

Elucidation of Key Structural Elements of the Aporphine (B1220529) Scaffold for Dopaminergic Activity

The dopaminergic activity of aporphines like N-Propylnorapomorphine is not coincidental but is dictated by a collection of specific structural motifs. Research has identified several essential components of the aporphine scaffold that are critical for its interaction with dopamine (B1211576) receptors. These include the biphenyl (B1667301) unit, specific hydroxyl substitutions, the nature of the N-alkylation, and the molecule's absolute configuration. researchgate.net

The rigid tetracyclic framework of the aporphine core, which includes a biphenyl unit, correctly orients the key interacting groups in three-dimensional space to fit into the dopamine receptor binding pocket. The C-6a position's absolute configuration is a critical determinant of pharmacological activity. For aporphines, the (R) configuration is consistently associated with potent dopaminergic agonism. researchgate.netnih.gov This stereoselectivity highlights the precise geometric requirements of the receptor's binding site.

Hydroxyl groups on the aromatic rings, particularly at the C-10 and C-11 positions forming a catechol moiety, are crucial for mimicking the endogenous ligand, dopamine. The 11-hydroxy group, in particular, is recognized as a key element for dopaminergic activity. researchgate.net Furthermore, the substituent on the nitrogen atom (N-alkylation) plays a pivotal role in modulating the affinity and selectivity for different dopamine receptor subtypes, as will be discussed in the subsequent section.

Impact of N-Propyl Substitution on Dopamine D2 Receptor Activity Compared to other N-Alkyl Chains

The identity of the alkyl group attached to the nitrogen atom of the norapomorphine (B1212033) scaffold has a profound impact on the compound's affinity and selectivity for dopamine receptor subtypes. The N-n-propyl substitution in N-Propylnorapomorphine is a key feature that confers high affinity and selectivity for the D2 dopamine receptor. nih.gov

Comparative studies have demonstrated that while N-methyl substitution tends to favor D1 receptor activity, lengthening the alkyl chain to a propyl group dramatically enhances D2 receptor activity. nih.gov This "propyl effect" is a well-documented phenomenon in dopamine receptor ligand design. For instance, (R)-(-)-2-methoxy-N-n-propylnorapomorphine exhibits a high affinity for the D2 receptor with a Ki value of 1.3 nM, while its affinity for the D1 receptor is significantly lower at 6450 nM. nih.gov In contrast, the corresponding N-methyl congener shows a preference for the D1 receptor over the D2 receptor. researchgate.netnih.gov

| Compound | N-Alkyl Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | n-Propyl | 6450 | 1.3 | nih.gov |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl | 1690 | 44 | nih.gov |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl | 46 | 235 | nih.gov |

Role of Catechol Moiety and its Substitutions in Dopamine Receptor Affinity and Functional Selectivity

The catechol moiety, consisting of two adjacent hydroxyl groups on an aromatic ring, is a fundamental pharmacophore for dopamine receptor agonists, as it mimics the structure of dopamine itself. In N-Propylnorapomorphine, the hydroxyl groups at the C-10 and C-11 positions of the aporphine scaffold form this critical catechol group. This structural feature is paramount for high-affinity binding and agonist activity at dopamine receptors. nih.gov

The interaction of the catechol hydroxyls with specific amino acid residues, often serine residues within the transmembrane domains of the receptor, is thought to be a key component of the binding and activation mechanism. iupac.org Modifications or substitutions on this catechol ring can significantly alter the compound's binding affinity and functional selectivity. Protecting or modifying these hydroxyl groups can influence how the ligand interacts with the D1 and D2 receptors and can affect its signaling bias (i.e., preference for G-protein vs. β-arrestin pathways). nih.gov The presence of the intact catechol is generally associated with potent, full agonist activity.

Conformational Analysis and Stereochemical Influences on Receptor Binding and Biological Effects

The three-dimensional shape and stereochemistry of N-Propylnorapomorphine are critical determinants of its biological activity. As mentioned earlier, the aporphine scaffold has a chiral center at the C-6a position. Pharmacological evaluations have consistently shown that the (R)-enantiomer of N-Propylnorapomorphine is the eutomer, possessing significantly higher affinity for dopamine receptors and being responsible for the observed dopaminergic effects. nih.gov

The (S)-enantiomer, in contrast, is markedly less active. nih.gov This stereoselectivity underscores the importance of a precise spatial arrangement of the key pharmacophoric elements—the catechol ring, the nitrogen atom, and the N-propyl group—for optimal interaction with the chiral environment of the dopamine receptor binding site. Radioligand binding assays comparing the two enantiomers have revealed substantial differences in their inhibitory concentrations (IC50) for binding to dopamine receptors. For example, the IC50 value for (R)-NPA competing for [3H]apomorphine binding is 2.5 nM, whereas the (S)-NPA has an IC50 of 66 nM. nih.gov

| Enantiomer | IC50 (nM) vs. [3H]Apomorphine | IC50 (nM) vs. [3H]ADTN | IC50 (nM) vs. [3H]Spiroperidol | Reference |

|---|---|---|---|---|

| (R)-NPA | 2.5 | 2.0 | 174 | nih.gov |

| (S)-NPA | 66 | 60 | 1400 | nih.gov |

Conformational analysis of the aporphine ring system indicates a relatively rigid structure, which helps to minimize the entropic penalty upon binding to the receptor. This pre-organization of the pharmacophoric groups in a favorable conformation contributes to the high affinity of N-Propylnorapomorphine.

Computational Approaches to SAR and Ligand Design

Computational chemistry has become an invaluable tool for understanding the structure-activity relationships of dopamine receptor ligands and for the rational design of new, more selective compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to model the interactions of agonists with dopamine receptors. nih.gov

CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. iupac.org For a set of dopamine agonists, CoMFA models have been developed using their binding affinities for D1 and D2 receptors. nih.gov These models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for receptor binding.

For example, a CoMFA study of various dopamine D2 receptor agonists, including R(-)-N-n-Propylnorapomorphine, was conducted to build a predictive model of their binding affinities. researchgate.net Such models help to rationalize the observed SAR, such as the preference for the N-propyl group at the D2 receptor, by identifying specific spatial regions within the binding pocket where this group can make favorable steric and hydrophobic interactions. These computational insights are instrumental in guiding the synthesis of novel aporphine analogs with tailored selectivity and functional activity profiles. nih.gov

Advanced Methodologies and Research Tools Utilizing N Propylnorapomorphine Hcl

Radioligand Binding Assays for Dopamine (B1211576) Receptor Characterization (e.g., Competition and Saturation Binding)

N-Propylnorapomorphine (NPA) is extensively used in radioligand binding assays to characterize dopamine D2 and D3 receptors. These assays are fundamental in determining the affinity (how strongly a ligand binds to a receptor) and density (the number of receptors) in a given tissue sample.

In saturation binding assays , radiolabeled NPA, typically with tritium ([³H]NPA), is incubated with tissue preparations (e.g., brain homogenates) at increasing concentrations until all available receptors are bound or "saturated." This allows for the calculation of the dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum binding capacity (Bmax), which represents the total number of receptors in the sample. Studies have shown that the binding of [³H]NPA is saturable, stereospecific, and reversible, with a high affinity for a single population of sites. nih.gov For instance, in porcine anterior pituitary membranes, [³H]NPA demonstrated a Kd of 0.26 nM and a Bmax of 2.3 pmol/g of tissue. nih.gov

In competition binding assays , a fixed concentration of a radioligand is used, and a non-labeled compound (the "competitor," such as NPA) is added at increasing concentrations. This measures the competitor's ability to displace the radioligand from the receptor. The concentration of the competitor that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. The Ki value reflects the affinity of the unlabeled drug for the receptor. Competition experiments using various drugs have confirmed that [³H]NPA binding sites exhibit the pharmacological characteristics of the D2 receptor. nih.gov NPA is known to potently displace other D2 receptor ligands, with studies reporting Ki values of 0.16 nM against the agonist NPA itself and 0.9 nM against the antagonist raclopride in competition assays. nih.gov

A key feature of NPA as an agonist is its ability to differentiate between the high- and low-affinity states of the D2 receptor. nih.govnih.gov The high-affinity state is coupled to G-proteins and is considered the functionally active form of the receptor. nih.govnih.gov Binding studies have determined distinct affinity values for NPA at these two states.

| Assay Type | Ligand | Preparation | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| Saturation | [³H]NPA | Human Caudate-Putamen Sections | Kd | 0.27 - 0.35 | nih.gov |

| Saturation | [³H]NPA | Porcine Anterior Pituitary | Kd | 0.26 | nih.gov |

| Competition (vs. [³H]spiroperidol) | NPA | Porcine Anterior Pituitary | K_high | 0.27 | nih.gov |

| K_low | 26 | ||||

| Competition (vs. [³H]spiroperidol) | NPA | Not Specified | K_high | 0.31 | nih.gov |

| K_low | 207 |

Autoradiographic Visualization of Dopamine Receptors in Brain Tissues

Autoradiography utilizes radiolabeled ligands like [³H]N-propylnorapomorphine to visualize the distribution of receptors in thin sections of tissue. [³H]NPA has proven to be a suitable ligand for the detailed autoradiographic labeling of D2 dopamine receptors in postmortem human brain tissue. nih.gov

After incubating brain sections with [³H]NPA, the tissue is exposed to a photographic film or emulsion. The radioactive decay from the bound ligand creates an image, revealing the precise location and density of the receptors. Research using this technique has successfully mapped the distribution of D2 receptors in the human brain. nih.gov

Key findings from autoradiographic studies with [³H]NPA include:

High Receptor Density: The highest concentrations of D2 receptors are found in the caudate nucleus, putamen, globus pallidus, and nucleus accumbens. nih.gov

Intermediate to Low Density: Moderate to low levels of binding are observed in the hippocampus, insular cortex, and cingulate cortex. nih.gov

Heterogeneous Distribution: Within the basal ganglia, the distribution of D2 receptors is not uniform. Instead, it appears in a punctate or patchy pattern, with islands of high and low receptor densities. nih.gov

Regional Gradients: In the caudate nucleus, a gradient of receptor density is observed, with higher levels in the lateral and mid-body regions compared to the medial and rostral/caudal poles. No such gradients were noted in the putamen. nih.gov

These detailed anatomical maps are crucial for understanding the role of dopamine receptors in different brain circuits and how their distribution may be altered in neurological and psychiatric disorders.

Positron Emission Tomography (PET) Imaging in Preclinical Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the study of receptor distribution and function in living subjects. For this purpose, N-propylnorapomorphine is labeled with a positron-emitting isotope, most commonly Carbon-11 (B1219553) ([¹¹C]NPA), to create a PET radiotracer. [¹¹C]NPA has been developed and used in preclinical models, including non-human primates, to study the high-affinity state of D2 receptors in the brain. nih.govnih.gov PET studies with [¹¹C]NPA have demonstrated selective uptake in dopamine-rich areas like the striatum, which can be blocked by pretreatment with other D2 receptor ligands, confirming the specificity of the signal. nih.gov

Development and Application of Agonist Radioligands for High-Affinity State Receptor Imaging

Dopamine receptors, like many G protein-coupled receptors, exist in two interconvertible states: a high-affinity state for agonists (D2high), which is coupled to G-proteins and is functionally active, and a low-affinity state (D2low), which is uncoupled. nih.gov Traditional antagonist radioligands bind to both states indiscriminately. nih.gov

The development of agonist radioligands like [¹¹C]NPA is a significant advancement because they preferentially bind to the D2high state. nih.govnih.gov NPA exhibits a more than 50-fold selectivity for the high-affinity state over the low-affinity state. nih.gov This property allows PET imaging with [¹¹C]NPA to provide a more direct measure of the functional pool of D2 receptors. In vivo studies in baboons using [¹¹C]NPA estimated that approximately 79% of D2 receptors are configured in the high-affinity state, a finding that could not be achieved with antagonist tracers. nih.gov

Comparative Studies with Antagonist Radioligands in Receptor Occupancy and Neurotransmitter Release Detection

Comparative PET studies are often conducted to contrast the in vivo binding characteristics of agonist radioligands like [¹¹C]NPA with antagonist radioligands such as [¹¹C]raclopride. A key application of this comparison is in measuring changes in synaptic dopamine levels. When endogenous dopamine is released into the synapse, it competes with radiotracers for binding to D2 receptors, leading to a reduction in the PET signal.

Studies have shown that agonist radiotracers are more sensitive to competition from endogenous dopamine than antagonist radiotracers. nih.gov Following an amphetamine challenge, which causes a large release of dopamine, the displacement of [¹¹C]NPA is significantly greater than the displacement of [¹¹C]raclopride. nih.govnih.gov This increased vulnerability to competition is attributed to the fact that both endogenous dopamine and [¹¹C]NPA are agonists competing for the same high-affinity receptor state. nih.gov This makes [¹¹C]NPA a more sensitive tool for detecting fluctuations in synaptic dopamine. nih.gov

| Feature | [¹¹C]N-Propylnorapomorphine (Agonist) | [¹¹C]Raclopride (Antagonist) | Reference |

|---|---|---|---|

| Primary Binding State | High-affinity (D2high) | Binds to both high- and low-affinity states | nih.govnih.gov |

| Sensitivity to Endogenous Dopamine | High | Moderate | nih.govnih.gov |

| Application | Imaging the functional state of D2 receptors; sensitive detection of dopamine release | Imaging total D2 receptor density; standard for dopamine release studies | nih.govnih.gov |

In Vitro Functional Assays (e.g., cAMP accumulation, G-protein activation, β-arrestin recruitment)

Beyond binding assays, it is crucial to characterize the functional response initiated by a ligand. As a D2 receptor agonist, NPA's activity is assessed through various in vitro functional assays that measure downstream signaling events. D2-like receptors are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase upon activation. uni-regensburg.de

cAMP Accumulation Assays: This assay measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. Cells expressing D2 receptors are first stimulated with a substance like forskolin to increase cAMP levels. The addition of a D2 agonist like NPA then causes a dose-dependent reduction in cAMP accumulation, quantifying the agonist's efficacy and potency. A methoxy (B1213986) derivative of NPA, MNPA, was shown to be a full agonist, robustly inhibiting forskolin-stimulated cAMP accumulation to the same degree as dopamine in cells expressing D2 or D3 receptors. nih.gov

G-protein Activation Assays: These assays directly measure the activation of G-proteins following receptor binding. A common method is the [³⁵S]GTPγS binding assay. In this assay, the binding of an agonist promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the degree of G-protein activation.

β-arrestin Recruitment Assays: Upon agonist-induced receptor activation and phosphorylation, β-arrestin proteins are recruited to the receptor, a key step in receptor desensitization, internalization, and some signaling pathways. nih.govnih.gov Assays using techniques like Bioluminescence Resonance Energy Transfer (BRET) can quantify the interaction between the receptor and β-arrestin in live cells, providing insight into the ligand's potential for causing receptor desensitization. frontiersin.org

Biophysical Techniques in Protein Aggregation Studies (e.g., ThT assay, Atomic Force Microscopy (AFM))

Current scientific literature available through the performed searches does not indicate the use of N-Propylnorapomorphine HCl in biophysical studies of protein aggregation utilizing techniques such as Thioflavin T (ThT) fluorescence assays or Atomic Force Microscopy (AFM). These methods are typically employed to study the formation and morphology of amyloid fibrils associated with neurodegenerative diseases, a research area distinct from the primary application of NPA as a dopamine receptor ligand. nih.govnih.govresearchgate.net

Future Directions and Emerging Research Perspectives for N Propylnorapomorphine Hcl

Further Elucidation of Precise Molecular Pathways and Mechanisms of Action, Including Biased Agonism

N-Propylnorapomorphine is well-established as a high-affinity dopamine (B1211576) D2/D3 receptor agonist. nih.gov Research indicates that it preferentially binds to the high-affinity state of the D2 receptor, which is coupled to G-proteins and considered the functional form of the receptor under physiological conditions. nih.gov This selectivity for the G-protein-coupled state is a critical aspect of its mechanism of action. nih.gov However, the full spectrum of its intracellular signaling consequences remains an area for deeper investigation.

A significant future direction is the exploration of biased agonism in the context of NPA and its analogs. Biased agonism, or functional selectivity, refers to the ability of a ligand to selectively activate one intracellular signaling pathway over another at the same receptor, such as favoring G-protein signaling versus β-arrestin recruitment. nih.govnih.gov This concept is crucial because different pathways can be responsible for desired therapeutic effects versus unwanted side effects. nih.govduke.edu For instance, in the context of Parkinson's disease treatment, it has been suggested that the β-arrestin pathway may be linked to the development of dyskinesias, a common side effect of long-term dopamine agonist therapy. nih.govnih.gov

Future studies should aim to:

Characterize the specific G-protein subtypes (e.g., Gi vs. Go) activated by NPA at D2 and D3 receptors.

Quantify the degree of bias NPA exhibits between G-protein activation and β-arrestin 2 recruitment.

Investigate how structural modifications to the NPA molecule influence this bias, providing a roadmap for designing ligands with tailored signaling profiles. nih.gov

Elucidating these precise molecular pathways will not only enhance the understanding of NPA's pharmacological effects but also inform the development of next-generation dopamine agonists with improved therapeutic profiles.

Development of Novel N-Propylnorapomorphine Analogs with Enhanced Selectivity, Potency, and Metabolic Stability for Research Purposes

The development of novel analogs based on the N-propylnorapomorphine structure is a fertile area of research. The goal is to create chemical tools with refined pharmacological properties to better probe the function of the dopaminergic system. Key objectives for these new analogs include enhanced receptor selectivity, greater potency, and improved metabolic stability.

Structure-activity relationship (SAR) studies have already demonstrated that modifications to the aporphine (B1220529) core can dramatically alter binding affinity and selectivity. acs.org For instance, substitutions on the phenyl ring of the NPA scaffold have been explored to modulate its interaction with dopamine receptor subtypes. The N-propyl substitution on the nitrogen atom is known to be a key determinant of its high potency at D2-like receptors. biorxiv.org

Future research in this area will focus on:

Enhanced Selectivity: Synthesizing analogs that can distinguish more effectively not only between D1-like and D2-like receptor families but also among the D2-like subtypes (D2, D3, D4).

Increased Potency: Developing derivatives with even higher affinity, potentially reaching the picomolar range, which can be valuable as radioligands for imaging studies or as highly specific pharmacological probes.

Metabolic Stability: Improving the metabolic profile of NPA analogs to ensure a longer duration of action and more predictable pharmacokinetics in preclinical research models. This is crucial for studies requiring sustained receptor engagement. nih.gov

The table below summarizes key findings from research on NPA analogs, illustrating the impact of structural modifications on receptor binding.

| Compound/Analog | Modification | Key Research Finding |

| (R)-N-Propylnorapomorphine (NPA) | N-propyl group | High affinity and selectivity for the D2 receptor over the D1 receptor. nih.gov |

| (S)-N-Propylnorapomorphine | S-enantiomer of NPA | Acts as a dopamine receptor antagonist, blocking the effects of the (R)-isomer. nih.gov |

| Apomorphine (B128758) | N-methyl group (relative to NPA) | Mixed D1/D2 receptor agonist. wikipedia.org |

These efforts will yield a new generation of sophisticated molecular probes essential for advancing our understanding of dopamine receptor pharmacology.

N-Propylnorapomorphine HCl as a Scaffold for Rational Drug Design and Optimization in CNS Research

The tetracyclic aporphine ring system that forms the core of N-propylnorapomorphine is considered a "privileged scaffold" in medicinal chemistry. nih.govcuny.edu A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, making it an excellent starting point for the rational design of new drugs. nih.govmdpi.com The aporphine scaffold has demonstrated affinity for not only dopamine receptors but also serotonin (B10506) and adrenergic receptors, highlighting its versatility in CNS drug discovery. nih.govcuny.edu

NPA's well-defined structure-activity relationships make its aporphine core an ideal template for computational and structure-based drug design. nih.gov By understanding how specific functional groups on the NPA molecule interact with the dopamine receptor binding pocket, medicinal chemists can rationally design new compounds with desired properties.

Future research leveraging the NPA scaffold should include:

Homology Modeling and Molecular Docking: Using computational models of dopamine receptor subtypes to predict how novel NPA analogs will bind, guiding the synthesis of the most promising candidates. cuny.edu

Fragment-Based Drug Discovery: Utilizing molecular fragments from the NPA structure to build new molecules with unique pharmacological profiles.

Development of Multi-Target Ligands: Designing single molecules based on the aporphine scaffold that can interact with multiple CNS targets simultaneously (e.g., combined D2 receptor/serotonin receptor activity), which may offer novel therapeutic approaches for complex psychiatric disorders. nih.gov

The use of the NPA structure as a foundation for rational drug design represents a strategic approach to accelerate the discovery of new chemical entities for CNS research and potential therapeutic development. semanticscholar.org

Expanding Investigative Applications in Diverse Neurological and Psychiatric Research Areas

N-Propylnorapomorphine's potent and relatively selective dopaminergic activity makes it an invaluable tool for investigating the pathophysiology of a range of neurological and psychiatric conditions where the dopamine system is implicated. nih.gov Beyond its historical use in studies of Parkinson's disease and psychosis, its applications can be expanded to other research domains.

Parkinson's Disease Research: NPA can continue to be used in preclinical models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, to explore the functional consequences of dopamine depletion and to test the efficacy of novel neuroprotective or restorative strategies. mdpi.commdpi.com Its ability to induce motor behaviors can help in evaluating potential treatments for motor symptoms.

Schizophrenia Research: The compound has been used to investigate the dopamine hypothesis of schizophrenia. nih.gov Early clinical studies noted that acute administration of NPA could produce a temporary antipsychotic effect, thought to be mediated by dopamine autoreceptors. nih.gov This makes NPA a useful probe to differentiate the roles of presynaptic autoreceptors versus postsynaptic receptors in dopamine system dysregulation, which is relevant to schizophrenia research. wikipedia.orgnih.gov

Substance Abuse and Addiction Research: Given the central role of dopamine in the brain's reward pathways, NPA can be used in preclinical models to investigate the mechanisms of addiction and to screen for potential therapeutic interventions that modulate dopamine signaling.

Other CNS Disorders: The aporphine scaffold, with NPA as a key example, is relevant for exploring other CNS targets. cuny.edu By using NPA as a reference compound, researchers can investigate the role of specific dopamine receptor subtypes in conditions like depression, ADHD, and certain forms of aggressive behavior. nih.gov

The continued use of this compound in a variety of preclinical models will help to unravel the complex role of the dopamine system in brain health and disease, paving the way for new therapeutic insights.

Q & A

Q. How should N-Propylnorapomorphine HCl be handled and stored to prevent degradation?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-protected containers to mitigate oxidation and hydrolysis risks .

- Handling : Prepare solutions under inert gas (e.g., nitrogen) to minimize oxidative degradation. Use freshly prepared solutions for critical assays.

- Solvent Compatibility : Avoid solvents prone to peroxidation (e.g., ethers). Prefer DMSO or ethanol for stock solutions, ensuring final solvent concentrations ≤1% in cellular assays to avoid cytotoxicity .

Q. What solubility characteristics are critical for in vitro studies?

Methodological Answer: Solubility varies significantly with solvent pH and ionic strength. Below is a table of solubility data for the hydrobromide analog (adjustments may be required for HCl salt):

| Solvent | Solubility (mg/ml) | Notes |

|---|---|---|

| Water | 12.5 | pH-dependent; lower at neutral pH |

| 0.1N NaOH (aq) | 36.0 | Alkaline conditions enhance solubility |

| 0.1N HCl (aq) | 33.2 | Acidic conditions improve stability |

| DMSO | 95.7 | Ideal for stock solutions |

| Ethanol | >50 | Compatible with lipid-rich assays |

Note: Validate solubility for the HCl salt empirically, as salt form impacts solubility .

Q. How can researchers confirm chemical identity and purity?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/0.1% formic acid. Compare retention times and mass spectra against certified reference standards.

- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content (calculated: C 60.65%, H 5.89%, N 3.72%) to confirm stoichiometry .

- Purity Testing : Perform UV-Vis spectroscopy (λmax ~280 nm for phenolic groups) and thin-layer chromatography (TLC) in DCM/MeOH (9:1) to detect impurities .

Advanced Research Questions

Q. How can radiolabeled this compound be utilized in receptor binding assays?

Methodological Answer:

- Tracer Selection : Use [N-propyl-³H]-labeled this compound (specific activity: 30–60 Ci/mmol ) for dopamine receptor binding studies. Dilute to 1 mCi/ml in ethanol:water (95:5, pH 3.0) to maintain stability .

- Assay Design :

Incubate radioligand with membrane preparations (e.g., striatal tissue) at 25°C for 60 min.

Use non-specific binding controls (e.g., 10 µM haloperidol).

Quantify bound radioactivity via scintillation counting after filtration.

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Kd and Bmax values, correcting for ligand depletion .

Q. How should researchers address discrepancies in potency measurements across solvents?

Methodological Answer:

- Solvent Effects : Solvent polarity and pH alter ligand-receptor interactions. For example, DMSO may stabilize hydrophobic binding pockets, while aqueous buffers mimic physiological conditions.

- Standardization :

Use a single solvent system (e.g., 0.1N HCl) for comparative studies.

Include solvent controls to assess baseline activity.

Validate findings across multiple solvent systems to isolate compound-specific effects .

Q. What statistical approaches are critical for preclinical studies involving this compound?

Methodological Answer:

- NIH Guidelines Compliance : Report sample sizes, randomization methods, and blinding protocols to ensure reproducibility .

- Power Analysis : Predefine effect sizes (e.g., Cohen’s d ≥0.8) and use ANOVA with post-hoc corrections for multi-group comparisons.

- Outlier Handling : Apply Grubbs’ test or robust regression to mitigate skewed data .

Q. What strategies mitigate oxidation in long-term assays with this compound?

Methodological Answer:

- Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA in buffers to chelate metal ions.

- Real-Time Monitoring : Use LC-MS to quantify degradation products (e.g., quinones) at intervals.

- Low-Temperature Incubations : Conduct assays at 4°C to slow oxidation kinetics without compromising receptor binding .

Key Considerations

- Salt Form Variability : Hydrobromide vs. hydrochloride salts may differ in solubility and stability; cross-validate critical parameters .

- Radioligand Handling : Adhere to radiation safety protocols and validate specific activity post-shipping due to potential decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.